

# Technical Guide: 3-Benzyl-2-methoxyquinoline

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## Compound of Interest

Compound Name: 3-Benzyl-2-methoxyquinoline

CAS No.: 1381767-10-7

Cat. No.: B2735788

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## Structural Analog, Synthesis Dynamics, and Pharmaceutical Relevance[1][2]

### Executive Summary

**3-Benzyl-2-methoxyquinoline** is a bicyclic heterocyclic compound belonging to the quinoline class.[1] While it possesses intrinsic chemical interest, its primary significance in modern drug development is as a Critical Process Impurity (CPI) and Reference Standard in the manufacturing of Bedaquiline (TMC-207), the first-in-class diarylquinoline anti-tuberculosis drug.[1]

This guide details the physicochemical profile of the compound, its formation pathways, and its role in Structure-Activity Relationship (SAR) studies, specifically highlighting the critical impact of the C6-position halogenation.

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound is the debrominated analog of the key Bedaquiline intermediate (3-Benzyl-6-bromo-2-methoxyquinoline).[1] The absence of the bromine atom at position 6 significantly alters its electronic properties and pharmacological potency.

## Data Summary Table

Property	Data Specification
IUPAC Name	3-benzyl-2-methoxyquinoline
CAS Registry Number	1381767-10-7
Molecular Formula	C <sub>17</sub> H <sub>15</sub> NO
Molecular Weight	249.31 g/mol
Physical State	White to off-white solid
Solubility	Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate; Insoluble in Water
Key Structural Feature	Quinoline core with a benzyl group at C3 and methoxy group at C2; Lacks C6-Bromine
Related Intermediate	3-Benzyl-6-bromo-2-methoxyquinoline (CAS 654655-69-3, CID 11667032)

## Structural Analysis

The molecule consists of a quinoline scaffold substituted at the 2-position with a methoxy group (–OCH<sub>3</sub>) and at the 3-position with a benzyl group (–CH<sub>2</sub>Ph).[1]

- **Electronic Effect:** The 2-methoxy group acts as an electron-donating group (EDG) via resonance, stabilizing the quinoline ring.
- **Steric Environment:** The 3-benzyl moiety provides steric bulk, critical for the "induced fit" in the target enzyme (ATP synthase), though the lack of the 6-bromo substituent reduces the binding affinity compared to the active pharmaceutical ingredient (API).[1]

## Synthesis & Formation Pathways[1][3][8][9][10][11][12][13]

In a pharmaceutical manufacturing context, this compound is rarely the target; it is an impurity formed via hydrodehalogenation or introduced via contaminated starting materials.

## Formation Mechanism (Impurity Pathway)

The primary route of formation during Bedaquiline synthesis is the inadvertent debromination of the 6-bromo intermediate.[1] This can occur under catalytic hydrogenation conditions or if the starting material (4-bromoaniline) contains aniline impurities.

Pathway Logic:

- Precursor: 3-Benzyl-6-bromo-2-methoxyquinoline.
- Reaction: Palladium-catalyzed cross-coupling or hydrogenation steps intended for other parts of the molecule can inadvertently reduce the C-Br bond to C-H if conditions (catalyst load, hydrogen pressure) are not strictly controlled.[1]
- Result: Formation of **3-Benzyl-2-methoxyquinoline**.

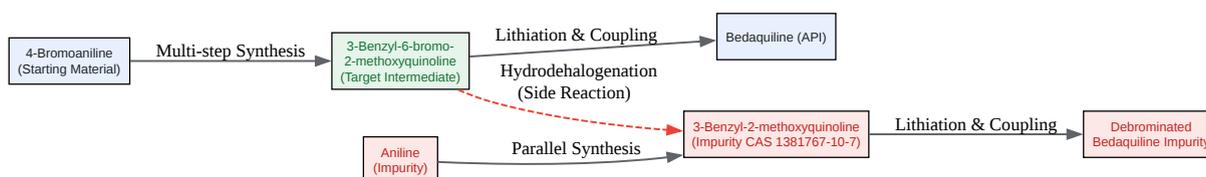
## Intentional Synthesis (Reference Standard)

To validate analytical methods (HPLC/UPLC), researchers must synthesize this compound intentionally.[1]

Protocol:

- Starting Materials: 2-Chloro-3-benzylquinoline (non-brominated).[1]
- Methoxylation: React with Sodium Methoxide (NaOMe) in Methanol (MeOH).[1]
- Reflux: Heat to reflux for 8–12 hours.
- Workup: Quench with water, extract with DCM, and recrystallize from ethanol.

## Process Flow Diagram (Graphviz)



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Caption: Figure 1. Origin of **3-Benzyl-2-methoxyquinoline** as a process impurity and its propagation to the final drug substance.

## Biological Applications & Pharmacology[2][9]

### Role in Drug Discovery (SAR)

In the development of anti-tuberculosis agents targeting Mycobacterial ATP Synthase (AtpE), the **3-Benzyl-2-methoxyquinoline** scaffold serves as a negative control or "SAR probe."<sup>[1]</sup>

- **Binding Affinity:** The 6-bromo substituent in Bedaquiline is crucial for filling a hydrophobic pocket within the c-ring of the ATP synthase rotor.<sup>[1]</sup>
- **Loss of Potency:** The removal of the bromine (yielding the subject compound) results in a significant drop in inhibitory activity (IC<sub>50</sub> increases), demonstrating the necessity of the halogen bond for efficacy.

## Analytical Toxicology

As a structural impurity, this compound must be monitored.<sup>[2]</sup>

- **Limit of Quantitation (LOQ):** Analytical methods must detect this species at <0.05% levels in the API.
- **Toxicity:** While specific toxicological data for the debrominated form is sparse, quinoline derivatives are generally considered irritants and potential mutagens. It is treated with the same containment protocols as the parent API.

## Experimental Protocol: Analytical Detection

Objective: Isolate and quantify **3-Benzyl-2-methoxyquinoline** in a bulk batch of the 6-bromo intermediate.

- **Sample Preparation:** Dissolve 10 mg of the bulk intermediate in 10 mL of Acetonitrile (ACN).
- **HPLC Conditions:**

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5  $\mu\text{m}$ ).
- Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and ACN.[1][3]
- Detection: UV at 254 nm and MS (ESI+).
- Identification:
  - Target Intermediate (Br): Retention time ~12.5 min, Mass  $[\text{M}+\text{H}]^+ = 328.0/330.0$  (Isotope pattern 1:1).
  - Impurity (Des-Br): Retention time ~10.2 min (elutes earlier due to lower lipophilicity), Mass  $[\text{M}+\text{H}]^+ = 250.1$ .
- Validation: The absence of the bromine isotope pattern (M+2 peak) confirms the identity of **3-Benzyl-2-methoxyquinoline**. [1]

## References

- PubChem Compound Summary. 3-Benzyl-6-bromo-2-methoxyquinoline (Related Structure). [1] National Center for Biotechnology Information. [Link](#)
- ChemicalBook. **3-Benzyl-2-methoxyquinoline** Product Description & CAS 1381767-10-7 Data. [Link](#)[1]
- Google Patents. Process for the preparation of Bedaquiline and intermediates thereof (CN106928139B). [1] (Describes the debrominated impurity synthesis). [Link](#)
- BLD Pharm. **3-Benzyl-2-methoxyquinoline** Safety Data Sheet (SDS). [Link](#)
- TandF Online. Synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-methoxyquinoline. (Contextualizes the synthesis of the parent scaffold). [Link](#)

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## Sources

- 1. [(1R,2R,3R)-3-(6-carboxyhex-2-enyl)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-4-oxocyclopentyl]oxy-dimethylsilylium | C<sub>26</sub>H<sub>45</sub>O<sub>6</sub>Si<sup>+</sup> | CID 91217677 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. CN106928139B - A kind of shellfish reaches the synthetic method of quinoline impurity - Google Patents [[patents.google.com](https://patents.google.com)]
- 3. [dspace.mit.edu](https://dspace.mit.edu) [[dspace.mit.edu](https://dspace.mit.edu)]
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